4-BROMO-N-{3,5-DIMETHYL-1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE
Overview
Description
4-BROMO-N-{3,5-DIMETHYL-1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE: is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, a pyrazole ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, the compound has been studied for its potential neurotoxic effects. For instance, a study investigated its impact on acetylcholinesterase activity and malondialdehyde levels in the brain .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents targeting specific molecular pathways.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-BROMO-N-{3,5-DIMETHYL-1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For example, it has been shown to affect acetylcholinesterase activity, which plays a crucial role in neurotransmission . The compound may also interact with other enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
4-Bromo-3,5-dimethoxyamphetamine: A substituted amphetamine with psychoactive properties.
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: A pyrazole derivative used in organic synthesis.
Uniqueness: The uniqueness of 4-BROMO-N-{3,5-DIMETHYL-1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE lies in its combination of a bromine atom, a pyrazole ring, and a benzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-N-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O2S/c1-13-6-4-5-7-16(13)12-23-15(3)19(14(2)21-23)22-26(24,25)18-10-8-17(20)9-11-18/h4-11,22H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBSISKAAOVWDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C)NS(=O)(=O)C3=CC=C(C=C3)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.